1-(Thiolan-3-yl)-1H-1,2,4-triazol-3-amine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H10N4S |
|---|---|
Molecular Weight |
170.24 g/mol |
IUPAC Name |
1-(thiolan-3-yl)-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C6H10N4S/c7-6-8-4-10(9-6)5-1-2-11-3-5/h4-5H,1-3H2,(H2,7,9) |
InChI Key |
OGZPDCXXWUTLPI-UHFFFAOYSA-N |
Canonical SMILES |
C1CSCC1N2C=NC(=N2)N |
Origin of Product |
United States |
Synthetic Methodologies and Reaction Pathways for 1 Thiolan 3 Yl 1h 1,2,4 Triazol 3 Amine
Historical and Contemporary Approaches to 1,2,4-Triazole (B32235) Synthesis
The synthesis of the 1,2,4-triazole ring system is a cornerstone of heterocyclic chemistry, with methods evolving from high-temperature classical reactions to more sophisticated and sustainable modern techniques. scispace.comnih.gov Historically, the construction of this heterocycle required harsh conditions, but contemporary methods focus on efficiency, diversity, and environmental compatibility. ijmtlm.org These approaches often involve the cyclization of precursors containing the requisite nitrogen and carbon atoms. researchgate.net
Pellizzari Reaction and Einhorn-Brunner Reaction in Triazole Formation
Two of the foundational methods for synthesizing 1,2,4-triazoles are the Pellizzari and Einhorn-Brunner reactions.
The Pellizzari Reaction , first reported in 1911, involves the condensation of an amide with an acylhydrazide at high temperatures to form a 1,2,4-triazole. wikipedia.orgchempedia.info The reaction proceeds through the formation of an acyl amidrazone intermediate, which then undergoes intramolecular cyclization. chemicalbook.com A significant limitation of this method is the high temperature required, which can lead to side reactions and low yields. wikipedia.orguthm.edu.my
The Einhorn-Brunner Reaction is another classical method that produces 1,2,4-triazoles from the reaction of imides with alkyl hydrazines, often under acidic conditions. wikipedia.orgdrugfuture.com This reaction can result in an isomeric mixture of triazoles if the imide is unsymmetrical. wikipedia.org The reaction involves the condensation of the hydrazine with a diacylamine. scispace.comdrugfuture.com
| Feature | Pellizzari Reaction | Einhorn-Brunner Reaction |
| Reactants | Amide and Acylhydrazide wikipedia.org | Imide and Hydrazine/Semicarbazide drugfuture.com |
| Key Intermediate | Acyl amidrazone chemicalbook.com | Not explicitly defined as a stable intermediate |
| Conditions | High temperatures (>250°C) chempedia.infouthm.edu.my | Acid-catalyzed condensation drugfuture.com |
| Primary Product | Substituted 1,2,4-triazoles wikipedia.org | Isomeric mixture of 1,2,4-triazoles wikipedia.org |
| Limitations | Requires harsh conditions, potential for low yields wikipedia.org | Can produce isomeric mixtures, limiting regioselectivity wikipedia.org |
Multicomponent Reactions for 1,2,4-Triazole Derivatives
Multicomponent reactions (MCRs) represent a significant advancement in synthetic efficiency, allowing for the construction of complex molecules like 1,2,4-triazole derivatives in a single step from three or more starting materials. rsc.org These reactions are highly valued for their atom economy, step economy, and ability to rapidly generate molecular diversity. rsc.org Various MCRs have been developed for 1,2,4-triazoles, often utilizing hydrazones, nitriles, or amidines as key building blocks. rsc.orgfrontiersin.org For instance, a three-component reaction can involve 1,3-diones, β-nitrostyrenes, and aldehyde hydrazones to create complex triazole-based hybrids. rsc.orgrsc.org Another approach involves the reaction of anilines, amino pyridines, or pyrimidines to directly form 1-aryl 1,2,4-triazoles. acs.orgorganic-chemistry.org
Green Chemistry Principles in Heterocyclic Synthesis
The principles of green chemistry have been increasingly applied to the synthesis of heterocyclic compounds, including 1,2,4-triazoles, to minimize environmental impact. nih.gov These approaches focus on reducing waste, avoiding hazardous solvents, and lowering energy consumption. uthm.edu.my Key green techniques in triazole synthesis include:
Microwave Irradiation: This technique significantly reduces reaction times and can increase yields compared to conventional heating methods, as demonstrated in variations of the Pellizzari reaction. wikipedia.orguthm.edu.my
Ultrasound-Assisted Synthesis: Sonication provides an alternative energy source that can promote reactions and lead to higher efficiency. nih.govresearchgate.net
Solvent-Free Reactions (Mechanochemistry): Conducting reactions by mechanical mixing or grinding in the absence of a solvent minimizes waste and avoids the use of potentially toxic substances. nih.govresearchgate.net
These methods offer more sustainable and efficient pathways for synthesizing 1,2,4-triazole derivatives. ijmtlm.org
Retrosynthetic Analysis of 1-(Thiolan-3-yl)-1H-1,2,4-triazol-3-amine
A retrosynthetic analysis of the target molecule, this compound, suggests several plausible disconnection points to identify potential starting materials.
Target Molecule: this compound
Disconnection 1 (C-N bond of the triazole ring): The most common approach for building a 3-amino-1,2,4-triazole is via the cyclization of a guanidine or thiosemicarbazide derivative. This leads to a key intermediate: 1-(Thiolan-3-yl)guanidine or 1-(Thiolan-3-yl)thiosemicarbazide . These precursors can be derived from 3-aminothiolane and a suitable aminating/cyclizing agent.
Disconnection 2 (N-C bond between the rings): An alternative strategy involves disconnecting the bond between the thiolan ring and the triazole nitrogen. This approach simplifies the problem into two key synthons: the 1H-1,2,4-triazol-3-amine core and a thiolan-3-yl electrophile (e.g., 3-bromothiolane or 3-thiolanyl tosylate). This strategy relies on an N-alkylation step.
This analysis provides two primary forward synthetic strategies:
Constructing the triazole ring onto a pre-existing 3-aminothiolane scaffold.
Attaching the thiolan ring to a pre-formed 3-amino-1,2,4-triazole.
Direct and Indirect Synthetic Routes to the this compound Core
Based on the retrosynthetic analysis, specific synthetic pathways can be proposed.
Strategies for Forming the 1,2,4-Triazole Ring System
The formation of the 1,2,4-triazole ring is the critical step in the synthesis. Numerous methods have been developed to construct this heterocycle, often from open-chain precursors. nih.gov
Route A: Cyclization of a Thiolan-Substituted Precursor
This is a convergent approach where the thiolan moiety is introduced early.
Formation of Intermediate: The synthesis would begin with 3-aminothiolane. This amine can be converted into a key intermediate, such as a substituted hydrazinecarboximidamide or a thiosemicarbazide. For example, reacting 3-aminothiolane with a cyanamide derivative or S-methylisothiourea could yield a substituted guanidine.
Cyclization: The resulting intermediate is then cyclized to form the 3-amino-1,2,4-triazole ring. A common method involves heating the hydrazinecarboximidamide intermediate with trimethyl orthoformate. nih.gov This method is efficient for preparing 3-amino-1,2,4-triazoles that are unsubstituted at the 5-position. nih.gov Alternatively, a 1,3-disubstituted thiourea can be reacted with an acyl hydrazide in the presence of a thiophile like mercury(II) acetate to promote cyclization. nih.govscispace.com
Route B: N-Alkylation of 1H-1,2,4-triazol-3-amine
This route involves forming the triazole ring first, followed by attachment of the thiolan group.
Synthesis of the Triazole Core: 1H-1,2,4-triazol-3-amine can be synthesized through established methods, for instance, from the reaction of aminoguanidine with formic acid.
N-Alkylation: The pre-formed 1H-1,2,4-triazol-3-amine is then alkylated with an activated thiolan derivative, such as 3-bromothiolane or 3-mesyloxythiolane. This reaction is typically performed in the presence of a base (e.g., sodium hydride, potassium carbonate) in a polar aprotic solvent like DMF or acetonitrile. A major challenge with this route is regioselectivity, as alkylation can occur at the N1, N2, or N4 positions of the triazole ring, as well as on the exocyclic amino group, potentially leading to a mixture of products that requires careful separation and characterization. chemicalbook.com
| Strategy | Advantages | Disadvantages |
| Route A (Cyclization) | Generally high regioselectivity for the final product. Convergent approach allows for late-stage diversification. nih.gov | May require multi-step synthesis of the open-chain precursor. |
| Route B (N-Alkylation) | Utilizes a simple, commercially available triazole core. | Prone to regioselectivity issues, leading to product mixtures and potentially low yields of the desired isomer. chemicalbook.com |
Incorporation of the Thiolane Moiety into the Triazole Scaffold
The introduction of the thiolane group onto the 1,2,4-triazole core is a critical step in the synthesis. One prevalent method involves the N-alkylation of a pre-formed 3-amino-1,2,4-triazole with a reactive 3-substituted thiolane. Typically, 3-halothiolane or a thiolane-3-yl tosylate serves as the alkylating agent. The reaction is generally conducted in the presence of a base to deprotonate the triazole ring, thereby activating it for nucleophilic attack.
Another approach involves building the triazole ring from a precursor that already contains the thiolane moiety. For instance, 3-thiolanylhydrazine could be reacted with a cyanogen source or other reagents to form the triazole ring. As part of a broader search for antifungal agents, a series of triazole compounds featuring a thiolane ring has been synthesized, highlighting the interest in this particular combination of heterocycles nih.gov. The industrial applications of amino-1,2,4-triazoles are extensive, ranging from agriculture to medicine, underscoring the importance of developing efficient synthetic methods for their derivatives researchgate.net.
Table 1: Comparison of Methods for Thiolane Moiety Incorporation
| Method | Starting Materials | Key Reagents | General Conditions | Advantages |
|---|---|---|---|---|
| N-Alkylation | 3-Amino-1,2,4-triazole, 3-Halothiolane | Base (e.g., NaH, K2CO3) | Polar aprotic solvent (e.g., DMF, Acetonitrile) | Convergent, readily available triazole starting material. |
| Ring Construction | 3-Thiolanylhydrazine | Cyanogen bromide, Formic acid derivatives | Varies depending on cyclization method | Allows for early introduction of the thiolane group. |
Amination Procedures for the Triazole Ring
The introduction of the amino group at the C3 position of the 1,2,4-triazole ring is a fundamental step that can be achieved through various established procedures. A general and efficient method for preparing 3-amino-1,2,4-triazoles involves the cyclization of a substituted hydrazinecarboximidamide derivative nih.gov. This key intermediate can be prepared through convergent routes, allowing for variation in substituents nih.gov.
One common pathway begins with the reaction of a hydrazine derivative with a thiourea or thiosemicarbazide, followed by cyclization. For the synthesis of this compound, this could involve reacting 3-thiolanylhydrazine with S-methylisothiourea or a similar reagent, followed by cyclization.
Alternatively, amination can be achieved on a pre-formed triazole ring, although this is less common for the 3-position. Direct C-H amination of arenes and heterocycles using photocatalysis has emerged as a powerful tool, potentially offering a novel route to N-arylated heterocycles and other aminated compounds under redox-neutral conditions acs.org. While typically applied to aryl groups, advancements could extend this methodology to specific positions on heterocyclic rings.
The synthesis of various 1,2,4-triazole derivatives is often pursued for their potential biological activities, and as such, a wide array of synthetic methods has been developed nih.govresearchgate.net.
Optimization of Reaction Conditions and Yields for this compound
Optimizing reaction conditions is crucial for maximizing the yield and purity of the final product. Key parameters that are typically adjusted include the choice of solvent, reaction temperature, base, and reaction time.
For the N-alkylation step, the selection of the base and solvent system is critical. A strong, non-nucleophilic base like sodium hydride in an aprotic polar solvent such as dimethylformamide (DMF) often provides good results by ensuring complete deprotonation of the triazole nitrogen. However, milder bases like potassium carbonate in acetonitrile can also be effective and may be preferable for substrates with sensitive functional groups.
In the synthesis of related 1,2,4-triazole-3-thione derivatives, reaction mixtures were refluxed for several hours to ensure completion mdpi.com. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) to determine the optimal reaction time and prevent the formation of byproducts. Purification of the final compound is commonly achieved through recrystallization or column chromatography mdpi.com.
Table 2: Example of Reaction Condition Optimization for N-Alkylation
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | K2CO3 | Acetonitrile | Reflux | 12 | 65 |
| 2 | NaH | DMF | Room Temp | 8 | 85 |
| 3 | Cs2CO3 | DMF | 60 | 6 | 90 |
| 4 | DBU | Toluene | Reflux | 10 | 72 |
Note: This table is illustrative and based on general optimization strategies for similar reactions.
Stereoselective Synthesis of Chiral Centers in this compound
The thiolane moiety in this compound contains a chiral center at the C3 position. Consequently, the compound can exist as a racemic mixture of enantiomers. Achieving stereoselectivity in the synthesis is essential for applications where a specific enantiomer is required, particularly in medicinal chemistry.
Stereoselective synthesis can be accomplished through two primary strategies:
Chiral Pool Synthesis : This approach utilizes an enantiomerically pure starting material. For this specific compound, one would start with either (R)-3-halothiolane or (S)-3-halothiolane. The chirality is then carried through the synthetic sequence to yield the corresponding enantiomer of the final product.
Asymmetric Catalysis : This method involves the use of a chiral catalyst to induce enantioselectivity in a key bond-forming step. While less common for simple N-alkylation of triazoles, asymmetric methods could potentially be developed.
Resolution of the final racemic mixture is another possibility, often involving separation techniques such as chiral chromatography or fractional crystallization of diastereomeric salts formed with a chiral resolving agent.
Catalytic Approaches in the Synthesis of this compound
Catalysis offers powerful tools for the synthesis of 1,2,4-triazoles, often leading to improved efficiency, milder reaction conditions, and better regioselectivity.
Copper Catalysis : Copper catalysts are widely used in the synthesis of N-substituted triazoles. For instance, a copper-catalyzed arylation of 4-substituted-1,2,4-triazoles using diaryliodonium salts provides an efficient route to 1-aryl-substituted triazolium salts acs.org. This methodology could potentially be adapted for the synthesis of N-alkylated triazoles. Copper-catalyzed [3+2] cycloaddition reactions are also a prominent method for forming the triazole ring itself frontiersin.orgnih.gov. Different copper catalysts can direct the regioselectivity of the reaction, yielding either 1,3- or 1,5-disubstituted 1,2,4-triazoles frontiersin.orgisres.org.
Other Metal Catalysts : Silver(I) has also been shown to catalyze the [3+2] cycloaddition of isocyanides with diazonium salts to selectively produce 1,3-disubstituted 1,2,4-triazoles in high yields frontiersin.orgisres.org.
Metal-Free Approaches : In line with the principles of green chemistry, metal-free synthetic routes have gained attention. These methods often rely on iodine-mediated oxidative cyclization or other non-metallic promoters isres.org. For example, hydrazones can be converted to 1,2,4-triazoles by reacting with amines under aerobic oxidative conditions without the need for a metal catalyst frontiersin.orgisres.org.
Table 3: Catalytic Systems for 1,2,4-Triazole Synthesis
| Catalyst System | Reaction Type | Substrates | Key Advantages |
|---|---|---|---|
| Cu(I) or Cu(II) | [3+2] Cycloaddition / N-Arylation | Amidines, Nitriles, Diazonium salts | High yields, control of regioselectivity, broad substrate scope frontiersin.orgisres.org. |
| Ag(I) | [3+2] Cycloaddition | Isocyanides, Diazonium salts | High regioselectivity for 1,3-disubstituted products frontiersin.orgisres.org. |
| Metal-Free (e.g., I2) | Oxidative Cyclization | Hydrazones, Amines | Avoids metal contamination, often uses readily available reagents frontiersin.orgisres.org. |
Advanced Structural Elucidation and Conformational Analysis of 1 Thiolan 3 Yl 1h 1,2,4 Triazol 3 Amine
Spectroscopic Characterization Techniques
The spectroscopic characterization of a novel compound is fundamental to confirming its identity and understanding its electronic and structural properties. However, for 1-(Thiolan-3-yl)-1H-1,2,4-triazol-3-amine, specific spectral data are not available in published literature.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Atom Connectivity and Stereochemistry
Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for determining the precise connectivity of atoms and the stereochemistry of a molecule. A full NMR analysis, including ¹H NMR, ¹³C NMR, and various 2D techniques like COSY, HSQC, and HMBC, would be required to unequivocally assign all proton and carbon signals and to establish the spatial relationships between different parts of the molecule. Such data is currently unavailable for this compound.
Mass Spectrometry (MS) for Molecular Formula and Fragmentation Pathway Analysis
Mass spectrometry (MS) is critical for determining the molecular weight and elemental composition of a compound, thereby confirming its molecular formula. High-resolution mass spectrometry (HRMS) would provide the exact mass, while fragmentation analysis would offer insights into the molecule's structure by identifying stable fragments. No mass spectral data or fragmentation studies for this compound have been reported.
Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Modes
Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by observing its vibrational modes. For this compound, characteristic absorption bands for the amine (N-H stretching), triazole ring (C=N and N-N stretching), and the thiolane ring (C-S and C-H stretching) would be expected. However, no experimentally recorded IR or Raman spectra are available to confirm these details.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography provides the most definitive three-dimensional structure of a molecule in the solid state, offering precise information on bond lengths, bond angles, and dihedral angles. This technique is invaluable for understanding the molecule's conformation and intermolecular interactions.
Crystal System, Space Group, and Unit Cell Parameters
To date, no successful single-crystal X-ray diffraction studies have been reported for this compound. Therefore, information regarding its crystal system, space group, and unit cell parameters remains unknown.
Bond Lengths, Bond Angles, and Dihedral Angles
Without crystallographic data, the precise bond lengths, bond angles, and dihedral angles that define the three-dimensional geometry of this compound in the solid state cannot be determined.
Intermolecular Interactions and Crystal Packing Motifs
The crystal lattice of aminotriazole derivatives is often stabilized by a network of hydrogen bonds and other non-covalent interactions. In the analogous structure of 4-amino-3-(thiophen-3-ylmethyl)-1H-1,2,4-triazole-5(4H)-thione, the primary intermolecular forces are hydrogen bonds involving the amino group and the nitrogen atoms of the triazole ring. Specifically, N—H⋯S and N—H⋯N interactions are observed, leading to the formation of inversion dimers. nih.gov These dimers are characterized by graph-set motifs R²₂(8) and R²₂(10). nih.gov Weaker N—H⋯N interactions link these dimers into chains that propagate through the crystal. nih.gov
Table 1: Plausible Intermolecular Interactions in this compound
| Interaction Type | Donor | Acceptor | Potential Role in Crystal Packing |
| Hydrogen Bonding | N-H (amino) | N (triazole) | Formation of dimers and chains |
| Hydrogen Bonding | N-H (triazole) | N (amino) | Cross-linking of chains |
| Hydrogen Bonding | N-H (amino) | S (thiolane) | Contribution to packing stability |
| C-H···N Interactions | C-H (thiolane/triazole) | N (triazole/amino) | Stabilization of the overall 3D structure |
| C-H···S Interactions | C-H (thiolane/triazole) | S (thiolane) | Further stabilization of the crystal lattice |
Conformational Analysis of this compound
Preferred Conformations in Solution and Solid State
In the solid state, the conformation is locked by the crystal packing forces. The analogous 4-amino-3-(thiophen-3-ylmethyl)-1H-1,2,4-triazole-5(4H)-thione adopts a "V-shaped" conformation. nih.gov The 1,2,4-triazole (B32235) ring itself is nearly planar. nih.gov The dihedral angle between the plane of the triazole ring and the thiophene (B33073) ring is approximately 75.02°. nih.gov This suggests that a non-planar arrangement is energetically favorable, likely to minimize steric hindrance between the two ring systems.
For this compound, the tholane ring is not planar and can exist in various puckered conformations, such as the envelope or twist forms. The linkage at the 3-position of the tholane ring to the triazole nitrogen would allow for a degree of rotational freedom. In solution, it is expected that the molecule would exist as a mixture of rapidly interconverting conformers. The preferred conformation in both solution and the solid state would likely be one that minimizes steric clashes between the hydrogen atoms on the tholane ring and the substituents on the triazole ring. Computational modeling would be highly beneficial in determining the energy landscape and identifying the most stable conformers.
Tautomerism and Isomerism within the this compound Framework
The 1,2,4-triazole ring system is known to exhibit tautomerism, which involves the migration of a proton. For a 3-amino-1,2,4-triazole, several tautomeric forms are possible. The position of the double bonds within the triazole ring can shift, and the exocyclic amino group can potentially exist in an imino form.
Furthermore, positional isomerism is a key feature of substituted 1,2,4-triazoles. The tholane substituent can be attached to the N1, N2, or N4 position of the triazole ring, leading to three distinct isomers. The specified name, this compound, indicates that the tholane group is on the N1 atom. Theoretical and experimental studies on other 1,2,4-triazoles have shown that the 1H-tautomer is generally more stable than the 4H-tautomer. cardiff.ac.uk
The 3-amino-1H-1,2,4-triazole moiety can exist in equilibrium between the amino and imino forms, although the amino form is typically predominant. Spectroscopic techniques such as NMR are instrumental in studying these tautomeric equilibria in solution. researchgate.net
Table 2: Potential Tautomers and Isomers of the Core Structure
| Type | Description | Structure |
| Positional Isomer | Thiolane at N1 | This compound |
| Positional Isomer | Thiolane at N2 | 2-(Thiolan-3-yl)-2H-1,2,4-triazol-3-amine |
| Positional Isomer | Thiolane at N4 | 4-(Thiolan-3-yl)-4H-1,2,4-triazol-3-amine |
| Tautomer | Amino form | This compound |
| Tautomer | Imino form | 1-(Thiolan-3-yl)-1,5-dihydro-4H-1,2,4-triazol-3-imine |
Theoretical and Computational Chemistry Studies on 1 Thiolan 3 Yl 1h 1,2,4 Triazol 3 Amine
Quantum Chemical Calculations (e.g., DFT)
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. These methods are used to optimize the molecular geometry, calculate electronic properties, and predict spectroscopic data. For 1-(Thiolan-3-yl)-1H-1,2,4-triazol-3-amine, DFT calculations can provide a detailed picture of its molecular structure and reactivity. Such calculations are typically performed using specific basis sets, like the 6-311++G** basis set, which has been shown to yield accurate results for triazole systems. nih.gov
The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial in determining a molecule's electronic properties and chemical reactivity. irjweb.com The energy of the HOMO is related to its ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a significant indicator of molecular stability; a larger gap suggests higher kinetic stability and lower chemical reactivity. nih.gov
For this compound, the HOMO is expected to be localized on the electron-rich regions, such as the triazole ring, the sulfur atom of the thiolane ring, and the amino group, which can act as electron donors. The LUMO, conversely, would likely be distributed across the triazole ring, which can accept electrons. mdpi.com Analysis of these orbitals provides insight into how the molecule will interact with other species, predicting sites susceptible to electrophilic and nucleophilic attack. nih.gov
Table 1: Key Parameters from HOMO-LUMO Analysis
| Parameter | Description | Significance for this compound |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates the molecule's electron-donating capability. |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates the molecule's electron-accepting capability. |
| Energy Gap (ΔE) | ELUMO - EHOMO | Correlates with chemical reactivity and kinetic stability. |
| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Measures the tendency of electrons to escape from the system. researchgate.net |
Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the three-dimensional charge distribution of a molecule. It is a valuable tool for identifying the sites prone to electrophilic and nucleophilic attack. irjweb.com The MEP map displays different potential values on the molecule's surface using a color spectrum. Typically, regions of negative electrostatic potential, rich in electrons and susceptible to electrophilic attack, are colored red. In contrast, areas of positive electrostatic potential, which are electron-poor and prone to nucleophilic attack, are colored blue.
In the case of this compound, the MEP map would likely show negative potential (red/yellow) around the nitrogen atoms of the triazole ring and the nitrogen of the amino group, indicating these are prime sites for electrophilic interactions, such as hydrogen bonding. irjweb.com The hydrogen atoms of the amino group and the C-H bonds would exhibit positive potential (blue), marking them as sites for nucleophilic interactions.
Vibrational frequency analysis, performed computationally, can predict a molecule's infrared (IR) and Raman spectra. By calculating the vibrational modes and their corresponding frequencies, it is possible to assign the absorption bands observed in experimental spectra to specific molecular motions (stretching, bending, etc.). nih.gov This correlation between theoretical and experimental data helps confirm the molecular structure. DFT methods have been shown to predict vibrational frequencies with good accuracy. nih.gov
For this compound, key vibrational modes can be predicted for its distinct functional groups. The primary amine (-NH2) group would show characteristic symmetric and asymmetric stretching vibrations, as well as bending vibrations. orgchemboulder.com The triazole ring has its own set of characteristic ring stretching and deformation modes. researchgate.net The thiolane ring would be identified by C-S and C-C stretching and ring deformation vibrations.
Table 2: Predicted Vibrational Frequencies for Key Functional Groups
| Functional Group | Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |
|---|---|---|
| Primary Amine (-NH2) | N-H Asymmetric & Symmetric Stretch | 3400–3250 orgchemboulder.com |
| N-H Bend (Scissoring) | 1650–1580 orgchemboulder.com | |
| N-H Wag | 910–665 orgchemboulder.com | |
| Triazole Ring | C=N Stretch | ~1630 |
| Ring Deformation | ~1530 researchgate.net | |
| Aliphatic C-N | C-N Stretch | 1250–1020 orgchemboulder.com |
| Thiolane Ring | C-S Stretch | ~700–600 |
Molecular Docking and Dynamics Simulations for Putative Biological Target Interactions
Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used in drug discovery to predict how a small molecule (ligand) interacts with a macromolecular target, typically a protein. pensoft.net These methods help in understanding the potential biological activity of a compound by modeling its binding affinity and mechanism of action at the molecular level.
Virtual screening is a computational process where large libraries of protein structures are screened to identify potential binding partners for a given ligand. pensoft.net For this compound, molecular docking would be used to place the molecule into the binding sites of various proteins and calculate a "docking score," which estimates the binding affinity. nih.gov Proteins that show a high docking score are identified as potential biological targets. This approach is widely used to screen for inhibitors of enzymes like kinases or DNA gyrase, which are common targets for triazole-based compounds. nih.govnih.gov
Once a potential protein target is identified, detailed molecular docking studies are performed to predict the most likely binding pose of this compound within the active site. ekb.eg This analysis reveals the specific intermolecular interactions that stabilize the ligand-protein complex, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces. nih.gov
For this compound, the amino group and the nitrogen atoms of the triazole ring are potential hydrogen bond donors and acceptors, which are critical for anchoring the molecule within a protein's binding pocket. pensoft.net The non-polar thiolane ring could engage in favorable hydrophobic interactions with non-polar amino acid residues. Molecular dynamics simulations can further refine this understanding by simulating the movement of the ligand-protein complex over time, providing insights into the stability of the binding pose and the dynamics of the interactions. pensoft.net
Table 3: Potential Intermolecular Interactions of this compound
| Interaction Type | Potential Molecular Fragment Involved |
|---|---|
| Hydrogen Bond Donor | Amino (-NH2) group |
| Hydrogen Bond Acceptor | Triazole ring nitrogen atoms, Amino group nitrogen |
| Hydrophobic Interactions | Thiolane ring (CH2 groups) |
| van der Waals Forces | Entire molecule |
Based on the provided scientific literature, an article focusing solely on the theoretical and computational chemistry studies of This compound cannot be generated. The available research focuses on the broader class of 1,2,4-triazole (B32235) derivatives rather than this specific compound.
Detailed computational analyses, including Molecular Dynamics (MD) simulations, in silico Absorption, Distribution, Metabolism, and Excretion (ADME) predictions, Quantitative Structure-Activity Relationship (QSAR) modeling, and pharmacophore studies, are not available for this compound in the reviewed sources.
Scientific studies on related 1,2,4-triazole compounds do indicate that these computational methods are widely used to:
Assess the stability of ligand-protein complexes. ekb.eg
Predict pharmacokinetic profiles and potential metabolic pathways. nih.govnih.gov
Elucidate structure-activity relationships to guide the design of new, more potent derivatives. nih.govnih.gov
However, without specific data for this compound, it is not possible to provide a scientifically accurate article that adheres to the requested outline and focuses exclusively on this molecule.
Chemical Reactivity and Derivatization Strategies of 1 Thiolan 3 Yl 1h 1,2,4 Triazol 3 Amine
Electrophilic Substitution Reactions on the Triazole Ring
The 1,2,4-triazole (B32235) ring is an aromatic, π-excessive heterocyclic system. chemicalbook.com Due to the high electron density on the nitrogen atoms, electrophilic substitution occurs exclusively at the ring nitrogens rather than the carbon atoms. chemicalbook.comnih.gov The parent 1H-1,2,4-triazole can be readily protonated at the N4 position. chemicalbook.com In the case of 1-(Thiolan-3-yl)-1H-1,2,4-triazol-3-amine, the N1 position is already substituted by the thiolane group. Therefore, electrophilic attack is expected to occur at the N2 or N4 positions.
Alkylation is a common electrophilic substitution reaction for 1,2,4-triazoles. The regioselectivity of alkylation can be influenced by the reaction conditions, such as the base and solvent used. chemicalbook.com For instance, alkylation of 1H-1,2,4-triazole with methyl sulfate (B86663) in aqueous sodium hydroxide (B78521) yields a mixture of 1-methyl and 4-methyl derivatives. chemicalbook.com For the title compound, alkylation would likely lead to quaternization at N2 or N4, forming a triazolium salt. Computational studies on related C-amino-1H-1,2,4-triazoles suggest that increasing the hardness of the electrophile favors attack at the N4 atom, while softer electrophiles may favor the N2 atom. researchgate.net
| Electrophile Type | Expected Reaction Site(s) | Product Type |
| Protons (H+) | N4 | Triazolium Salt |
| Alkyl Halides | N2, N4 | Quaternary Triazolium Salts |
| Acyl Halides | N2, N4 | Acyltriazolium Salts |
Nucleophilic Reactions and Modifications of the Amine Functionality
The 3-amino group on the triazole ring is a key site for nucleophilic reactions and further modifications. This exocyclic amine is a potent nucleophilic center, allowing for a wide range of derivatization strategies. mdpi.comresearchgate.net 3-Amino-1,2,4-triazole is known to have multiple nucleophilic centers, including the amino moiety and the triazole ring nitrogens, with their reactivity depending on the specific reaction conditions. nih.gov
Common modifications of the amine functionality include acylation, sulfonylation, and formation of Schiff bases. Reaction with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides) leads to the formation of corresponding amides. Similarly, reaction with sulfonyl chlorides yields sulfonamides. Condensation with aldehydes or ketones results in the formation of imines (Schiff bases), which can be further reduced to secondary amines. These reactions provide a straightforward route to introduce a wide variety of substituents at the 3-position, significantly expanding the chemical diversity of the core structure. nih.gov
A study on the alkylation of 1-substituted 3-amino-1,2,4-triazoles showed that reactions can occur at the N2 and N4 atoms of the ring, as well as the exocyclic 3-NH2 group, often with low selectivity. researchgate.net However, selective synthesis can be achieved through the use of protecting groups, such as acetylating the amino group before performing other transformations. researchgate.net
Table of Representative Amine Modifications
| Reagent | Reaction Type | Functional Group Introduced |
|---|---|---|
| Acyl Chloride (R-COCl) | Acylation | Amide |
| Aldehyde (R-CHO) | Condensation | Imine (Schiff Base) |
| Sulfonyl Chloride (R-SO2Cl) | Sulfonylation | Sulfonamide |
Reactions Involving the Thiolane Moiety
The thiolane (tetrahydrothiophene) ring offers additional opportunities for derivatization, primarily involving the sulfur atom. Thiolane is a saturated heterocyclic compound, and its chemistry is distinct from the aromatic thiophene (B33073). wikipedia.org The sulfur atom in the thiolane ring is susceptible to oxidation. Treatment with oxidizing agents can convert the sulfide (B99878) to a sulfoxide (B87167) and further to a sulfone. pharmaguideline.com The choice of oxidant and reaction conditions determines the final oxidation state.
For example, oxidation of dibenzo[b,d]thiophene, a related sulfur-containing heterocycle, is a common strategy to form the corresponding sulfone, which alters the electronic properties of the molecule. acs.org This transformation on the thiolane moiety of the title compound would introduce polarity and hydrogen bond accepting capabilities, significantly altering its physicochemical properties.
While the thiolane ring itself is generally stable, reactions such as ring-opening are possible under specific conditions, though less common than reactions at the sulfur atom. The C-H bonds of the ring are typically unreactive unless activated.
Examples of Thiolane Oxidation Reactions
| Oxidizing Agent | Product | Oxidation State of Sulfur |
|---|---|---|
| Hydrogen Peroxide (H₂O₂) | 1-(Thiolane-1-oxide-3-yl) derivative | +4 (Sulfoxide) |
Cycloaddition Reactions of the Triazole Ring
The 1,2,4-triazole ring can participate in cycloaddition reactions, although it is less common than for other heterocycles. acgpubs.org These reactions provide powerful methods for constructing more complex fused heterocyclic systems. One of the most relevant types is the [3+2] cycloaddition, or 1,3-dipolar cycloaddition. researchgate.netresearchgate.net In these reactions, the triazole ring or a derivative can act as the 1,3-dipole or the dipolarophile.
For instance, nitrile imines, which can be generated in situ, react with various dipolarophiles to form five-membered rings. A convenient method for synthesizing 1,2,4-triazol-3-imines involves the formal 1,3-dipolar cycloaddition of organo-cyanamide ions with nitrile imine dipoles. researchgate.net While the aromaticity of the 1,2,4-triazole ring in the title compound makes it relatively stable, certain activated derivatives, such as 4-phenyl-3H-1,2,4-triazole-3,5(4H)-dione (PTAD), are highly reactive dienophiles in Diels-Alder reactions, which is a type of [4+2] cycloaddition. acgpubs.org Photochemical methods can also be employed to synthesize 1,2,4-triazoles via cycloaddition pathways involving intermediates like azomethine ylides. rsc.org The participation of the title compound in such reactions would likely require harsh conditions or specific activation to overcome the aromatic stabilization of the triazole ring.
Palladium-Catalyzed Cross-Coupling Reactions and Other Metal-Mediated Transformations
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they can be applied to functionalize the 1,2,4-triazole scaffold. researchgate.netlibretexts.org These reactions typically require a halogenated or otherwise activated triazole precursor. For the title compound, this would involve first introducing a leaving group (e.g., bromine or iodine) onto the C5 position of the triazole ring.
Once a halogenated derivative is obtained, it can undergo various cross-coupling reactions:
Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form a C-C bond, attaching new aryl or alkyl groups. libretexts.orgresearchgate.net
Heck Reaction: Coupling with alkenes to form a C-C bond. researchgate.net
Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl substituents. researchgate.net
Buchwald-Hartwig Amination: Coupling with amines to form a C-N bond, attaching new amino groups. researchgate.net
These transformations allow for the introduction of a wide array of substituents onto the triazole core, which is a key strategy in medicinal chemistry and materials science. rsc.org The efficiency of these reactions often depends on the choice of palladium catalyst, ligands, and reaction conditions. acs.org
Overview of Potential Cross-Coupling Reactions on a Halogenated Triazole Core
| Reaction Name | Coupling Partner | Bond Formed | Introduced Group |
|---|---|---|---|
| Suzuki-Miyaura | Organoboron compound | C-C | Aryl, Vinyl, Alkyl |
| Heck | Alkene | C-C | Alkenyl |
| Sonogashira | Terminal Alkyne | C-C | Alkynyl |
Synthesis of Analogues and Derivatives for Systematic Exploration of Chemical Space
The systematic exploration of chemical space around the this compound scaffold relies on the combination of the aforementioned reactivity patterns. The development of a diverse library of analogues can be achieved by modifying each of the three main components of the molecule: the amine group, the triazole ring, and the thiolane moiety.
A general strategy would involve:
Amine Derivatization: Starting with the parent compound, a wide range of amides, ureas, sulfonamides, and secondary amines can be synthesized via reactions at the 3-amino position. mdpi.comnih.gov
Triazole C5-Functionalization: Halogenation of the C5 position, followed by a suite of palladium-catalyzed cross-coupling reactions, allows for the introduction of diverse aryl, heteroaryl, alkyl, and alkynyl groups.
Thiolane Modification: Oxidation of the sulfur atom to the sulfoxide or sulfone level introduces polarity and changes the steric profile of the substituent at the N1 position.
By systematically applying these derivatization strategies, a comprehensive library of analogues can be generated. This allows for a thorough investigation of structure-activity relationships (SAR) in drug discovery programs or for tuning the physicochemical properties of the molecule for materials science applications. frontiersin.org The synthesis of such derivatives is crucial for understanding how structural modifications impact biological activity or material function. mdpi.com
Exploration of Molecular Interactions and Broader Chemical Applications of 1 Thiolan 3 Yl 1h 1,2,4 Triazol 3 Amine
Mechanistic Investigations of Interactions with Biological Macromolecules (Focus on Molecular Level)
The unique structural features of 1-(Thiolan-3-yl)-1H-1,2,4-triazol-3-amine, which combine a flexible thiolan ring with a rigid, electron-rich triazole system, suggest a high potential for interaction with various biological macromolecules. The 1,2,4-triazole (B32235) ring is a well-known pharmacophore capable of engaging in hydrogen bonding, dipole-dipole interactions, and acting as a bioisosteric replacement for other functional groups. nih.gov
Derivatives of 3-amino-1,2,4-triazole have a documented history as enzyme inhibitors. nih.govscilit.com For instance, the parent compound, 3-amino-1,2,4-triazole (amitrole), is a known inhibitor of histidine biosynthesis enzymes. nih.govscilit.com The mechanism often involves the triazole ring acting as a mimic of a natural substrate or binding to the active site of an enzyme, thereby blocking its catalytic activity.
For this compound, potential enzyme inhibition could be driven by several molecular interactions:
Hydrogen Bonding: The amino group and the nitrogen atoms of the triazole ring can act as both hydrogen bond donors and acceptors, forming strong connections with amino acid residues in an enzyme's active site.
Coordination with Metal Ions: The triazole moiety can coordinate with metal ions that are often present as cofactors in enzyme active sites.
Hydrophobic Interactions: The thiolan ring, a saturated sulfur-containing heterocycle, can engage in hydrophobic and van der Waals interactions with nonpolar pockets within the enzyme.
A hypothetical model of inhibition could involve the triazole ring binding to a key residue, while the thiolan substituent orients the molecule for optimal interaction with a nearby hydrophobic pocket, leading to potent and selective inhibition.
The 1,2,4-triazole scaffold is also prevalent in compounds targeting various receptors. nih.gov The electron distribution and hydrogen bonding capabilities of the triazole ring allow it to interact with receptor binding sites. nih.gov For instance, derivatives of 1,2,4-triazole have been investigated as antagonists for dopamine (B1211576) D3 receptors. nih.gov
In the case of this compound, the molecule could potentially bind to a receptor's orthosteric site, competing with the endogenous ligand. Alternatively, it could act as an allosteric modulator by binding to a site distinct from the primary binding pocket, thereby altering the receptor's conformation and modulating its activity. nih.gov The flexibility of the thiolan ring might be crucial for achieving the necessary conformation to bind to an allosteric site.
Applications as a Building Block in Complex Molecular Architectures
The structure of this compound makes it a versatile building block for the synthesis of more complex molecules. The primary amino group on the triazole ring is a key functional handle for further chemical modifications. It can readily undergo reactions such as acylation, alkylation, and Schiff base formation, allowing for the attachment of various other molecular fragments. ijcrt.org
This modularity is highly valuable in drug discovery and materials science. For example, by coupling different carboxylic acids to the amino group, a library of amide derivatives could be synthesized and screened for biological activity. The thiolan ring can also be functionalized, although it is generally less reactive than the amino group. The versatility of 1,2,4-triazole derivatives in synthesis is well-documented, with numerous methods available for their elaboration into more complex structures. zsmu.edu.uanih.gov
Role in Supramolecular Chemistry and Self-Assembly
The hydrogen bonding capabilities of the amino-triazole core of this compound suggest a potential role in supramolecular chemistry. The molecule possesses both hydrogen bond donors (the amino group and the N-H of the triazole) and acceptors (the nitrogen atoms of the triazole ring). This allows for the formation of well-defined, non-covalent assemblies through self-recognition.
These self-assembly processes could lead to the formation of various supramolecular structures, such as one-dimensional chains, two-dimensional sheets, or more complex three-dimensional networks. The thiolan substituent would likely play a role in directing the packing of these assemblies through weaker intermolecular forces. The study of such self-assembled structures is a burgeoning field with applications in materials science, including the development of novel gels, liquid crystals, and porous materials.
Utilization as a Ligand in Coordination Chemistry
The nitrogen atoms of the 1,2,4-triazole ring and the exocyclic amino group make this compound an excellent candidate for a ligand in coordination chemistry. Triazole derivatives are known to form stable complexes with a wide range of metal ions. nih.gov The resulting coordination compounds can exhibit interesting magnetic, optical, and catalytic properties.
The coordination of this compound to a metal center could occur in several ways:
Monodentate Ligation: The ligand could bind to a metal ion through one of the nitrogen atoms of the triazole ring.
Bidentate Ligation: The ligand could chelate to a metal ion using two adjacent nitrogen atoms of the triazole ring or through one triazole nitrogen and the exocyclic amino group.
Bridging Ligation: The triazole ring can bridge two metal centers, leading to the formation of polynuclear complexes or coordination polymers.
The thiolan group could influence the steric and electronic properties of the resulting metal complexes, potentially tuning their reactivity and physical properties.
Future Directions and Research Perspectives for 1 Thiolan 3 Yl 1h 1,2,4 Triazol 3 Amine
Development of Novel and Sustainable Synthetic Methodologies
The future synthesis of 1-(Thiolan-3-yl)-1H-1,2,4-triazol-3-amine and its derivatives will likely focus on the development of environmentally benign and efficient methodologies. Traditional synthetic routes to 1,2,4-triazoles often involve harsh reagents and elevated temperatures. zsmu.edu.ua Future approaches will aim to overcome these limitations by embracing green chemistry principles.
Key areas of development could include:
Microwave-Assisted Synthesis: This technique has been shown to accelerate reaction times and improve yields for the synthesis of various 1,2,4-triazole (B32235) derivatives. nih.gov Its application to the synthesis of the target compound could offer a more sustainable alternative to conventional heating.
Flow Chemistry: Continuous flow reactors provide enhanced control over reaction parameters, leading to improved safety, scalability, and product purity. The development of a flow-based synthesis would be a significant step towards the industrial production of this compound.
Catalytic Approaches: The use of novel catalysts, such as metal-organic frameworks (MOFs) or nanocatalysts, could enable the synthesis to proceed under milder conditions and with higher atom economy. Research into copper-catalyzed cycloaddition reactions, a cornerstone of "click chemistry," could be particularly fruitful for constructing the triazole ring. nih.gov
A comparative analysis of potential synthetic routes is presented in the table below.
| Methodology | Potential Advantages | Potential Challenges |
| Microwave-Assisted Synthesis | Reduced reaction times, increased yields, energy efficiency. | Scalability can be an issue for large-scale production. |
| Flow Chemistry | High throughput, improved safety and control, easy scalability. | Initial setup costs can be high. |
| Novel Catalysis (e.g., MOFs) | High efficiency, recyclability of catalyst, mild reaction conditions. | Catalyst design and synthesis can be complex. |
Advanced Computational Approaches for Predictive Modeling
Computational chemistry will be an indispensable tool in elucidating the properties and potential applications of this compound. Predictive modeling can guide experimental work, saving time and resources.
Future computational studies are likely to involve:
Density Functional Theory (DFT) Calculations: DFT can be employed to investigate the electronic structure, molecular geometry, and reactivity of the molecule. nih.gov This can provide insights into its stability, spectral properties, and potential reaction mechanisms.
Molecular Docking and Dynamics Simulations: These techniques are crucial for predicting the binding affinity and interaction modes of the compound with biological targets, such as enzymes or receptors. researchgate.netnih.gov This is particularly relevant for drug discovery applications.
Quantitative Structure-Activity Relationship (QSAR) Modeling: By analyzing a series of related compounds, QSAR models can be developed to predict the biological activity of new derivatives based on their structural features. mdpi.com
The following table outlines the potential applications of various computational methods.
| Computational Method | Predicted Properties | Potential Applications |
| Density Functional Theory (DFT) | Electronic structure, reactivity indices, spectroscopic data. | Understanding chemical reactivity, guiding synthesis. |
| Molecular Docking | Binding affinity, interaction modes with biomolecules. | Virtual screening for drug discovery. |
| Molecular Dynamics (MD) Simulations | Conformational changes, binding stability over time. | Elucidating mechanisms of action. |
| QSAR | Prediction of biological activity based on structure. | Design of new, more potent analogues. |
Exploration of Untapped Reactivity Profiles and Chemical Transformations
The unique combination of a 1,2,4-triazole-3-amine core and a thiolane ring suggests a rich and largely unexplored reactivity profile for this compound. Future research will likely focus on leveraging its multiple reactive sites for the synthesis of novel derivatives. zsmu.edu.ua
Potential areas of investigation include:
N-Functionalization of the Triazole Ring: The secondary amine in the triazole ring can be a site for various chemical modifications, such as acylation, alkylation, and arylation, leading to a diverse library of compounds. researchgate.net
Reactions of the Amino Group: The exocyclic amino group can undergo a range of reactions, including diazotization followed by substitution, or condensation with aldehydes and ketones to form Schiff bases. amhsr.org
Transformations of the Thiolane Ring: The sulfur atom in the thiolane ring can be oxidized to a sulfoxide (B87167) or sulfone, which can significantly alter the molecule's polarity and biological activity. Ring-opening reactions of the thiolane moiety could also lead to interesting linear thioether derivatives.
The table below summarizes potential chemical transformations.
| Reactive Site | Type of Reaction | Potential Products |
| Triazole Ring (N-H) | Acylation, Alkylation | N-substituted derivatives |
| Amino Group (-NH2) | Schiff base formation | Imines |
| Thiolane Sulfur | Oxidation | Sulfoxides, Sulfones |
Interdisciplinary Research Opportunities in Chemical Biology and Materials Science
The structural features of this compound make it a promising candidate for applications in both chemical biology and materials science.
Chemical Biology: The 1,2,4-triazole scaffold is a well-known pharmacophore found in numerous antifungal, antiviral, and anticancer agents. mdpi.com The introduction of the thiolane group could modulate the pharmacokinetic and pharmacodynamic properties of the molecule. Future research could explore its potential as an inhibitor of specific enzymes or as a probe for biological processes. The ability of the thiolane sulfur to engage in specific interactions could be a key design element.
Materials Science: Heterocyclic compounds, including triazoles, are of interest in materials science for their potential use as corrosion inhibitors, ligands for metal complexes, and building blocks for functional polymers. researchgate.net The presence of multiple nitrogen and sulfur atoms in this compound makes it an excellent candidate for coordination with metal ions, potentially leading to the formation of novel coordination polymers with interesting electronic or magnetic properties.
The following table highlights potential interdisciplinary applications.
| Field | Potential Application | Rationale |
| Chemical Biology | Enzyme inhibitors, molecular probes. | 1,2,4-triazole is a known pharmacophore; the thiolane moiety can modulate properties. |
| Materials Science | Corrosion inhibitors, ligands for coordination polymers. | Presence of multiple heteroatoms for metal coordination. |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
